molecular formula C15H17NO3S B13170534 N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide

N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide

Cat. No.: B13170534
M. Wt: 291.4 g/mol
InChI Key: VJPXNKHPSLAFHQ-LBPRGKRZSA-N
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Description

N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide (CAS: 1153349-99-5) is a sulfonamide derivative characterized by a benzyl group attached to the sulfonamide nitrogen and a (1S)-1-hydroxyethyl substituent at the para position of the benzene ring. Its molecular formula is C₁₅H₁₇NO₃S, with a molecular weight of 291.37 g/mol . The stereochemistry of the hydroxyethyl group (S-configuration) may influence its biological activity and physicochemical properties, such as solubility and hydrogen-bonding capacity.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-12(17)14-7-9-15(10-8-14)20(18,19)16-11-13-5-3-2-4-6-13/h2-10,12,16-17H,11H2,1H3/t12-/m0/s1

InChI Key

VJPXNKHPSLAFHQ-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)O

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Sulfonylation of Benzylamine with 4-(1-Hydroxyethyl)benzenesulfonyl Chloride

  • Reaction Description : The primary synthetic pathway involves nucleophilic substitution where benzylamine reacts with 4-(1-hydroxyethyl)benzenesulfonyl chloride to form the sulfonamide linkage.

  • Typical Reaction Conditions :

    • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
    • Temperature: 0 to 5 °C initially, then room temperature
    • Base: Pyridine or triethylamine to neutralize hydrochloric acid generated during the reaction
    • Molar Ratio: Approximately 1:1.2 (sulfonyl chloride to amine) for optimal yield
  • Reaction Scheme :

$$
\mathrm{C6H5CH2NH2} + \mathrm{C6H4(SO2Cl)(CH(OH)CH3)} \rightarrow \mathrm{C6H5CH2NH(SO2C6H4)(CH(OH)CH_3)} + \mathrm{HCl}
$$

  • Purification : The crude product is purified by column chromatography using silica gel with an ethyl acetate/hexane gradient, followed by recrystallization from ethanol/water mixtures to achieve purity greater than 95%.

  • Yields : Reported yields range typically from 70% to 85% depending on reaction scale and conditions.

Alternative Protection and Deprotection Strategies

  • In some synthetic approaches, protecting groups such as tert-butoxycarbonyl (Boc) are employed on amine intermediates to enhance selectivity and yield.

  • For example, mono-Boc protection of benzylamine derivatives followed by sulfonylation and subsequent acidic deprotection (e.g., trifluoroacetic acid in dichloromethane) allows for better control of reaction intermediates and reduces side reactions.

  • This multi-step approach, while lengthier, can improve the purity of the final sulfonamide product.

Continuous Flow and Catalytic Methods (Industrial Scale)

  • Industrial synthesis may utilize continuous flow reactors to improve reaction control, scalability, and safety.

  • Catalysts and optimized reaction parameters (e.g., temperature, solvent choice) are employed to maximize yield and minimize byproducts.

  • Solvents like tetrahydrofuran are favored due to their ability to dissolve both polar and nonpolar reactants effectively.

  • Data Table: Key Reaction Parameters and Outcomes
Parameter Typical Values/Conditions Notes
Starting Materials Benzylamine, 4-(1-hydroxyethyl)benzenesulfonyl chloride Commercially available or synthesized
Solvent Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF) Anhydrous preferred
Base Pyridine, Triethylamine (TEA) Neutralizes HCl byproduct
Temperature 0 to 5 °C initially, then room temperature Controls reaction rate and selectivity
Molar Ratio (Sulfonyl chloride : Amine) 1 : 1.2 Slight excess of amine to drive reaction
Reaction Time 2 to 24 hours Depends on scale and method
Purification Method Column chromatography, recrystallization Silica gel; solvent gradients
Yield 70–85% High purity (>95%) achievable
  • Spectroscopic Characterization : The final compound is characterized by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).

    • NMR : Signals corresponding to aromatic protons, benzylic methylene, hydroxyethyl group, and sulfonamide NH are distinct and confirm the structure.

    • IR : Characteristic sulfonamide S=O stretching bands (~1150–1350 cm⁻¹) and O–H stretching (~3200–3500 cm⁻¹) are observed.

  • Crystallographic Studies : X-ray crystallography confirms the molecular geometry, including the tetrahedral sulfur coordination and the orientation of the hydroxyethyl substituent.

  • Biological Activity Correlation : The hydroxyethyl group enhances binding affinity to bacterial enzyme active sites, improving inhibitory potency compared to unsubstituted sulfonamides.

The preparation of N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide is efficiently achieved via nucleophilic substitution of benzylamine with 4-(1-hydroxyethyl)benzenesulfonyl chloride under controlled conditions using bases such as pyridine or triethylamine. Optimization of solvent, temperature, and stoichiometry is critical for maximizing yield and purity. Protection-deprotection strategies and continuous flow methodologies offer alternative routes for improved selectivity and scalability. Comprehensive characterization validates the successful synthesis and supports its application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Benzene Ring

Table 1: Substituent Comparison
Compound Name Substituent on Benzene Ring Key Functional Groups Molecular Formula Molecular Weight (g/mol) Evidence ID
N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide (1S)-1-hydroxyethyl Hydroxyethyl, benzyl C₁₅H₁₇NO₃S 291.37
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide Methyl Methyl, phenylethyl C₁₅H₁₇NO₂S 283.37
N-benzyl-4-nitrobenzenesulfonamide Nitro Nitro, benzyl C₁₃H₁₂N₂O₄S 292.31
N-(4-Hydroxyphenyl)benzenesulfonamide Hydroxyl Hydroxyl C₁₂H₁₁NO₃S 249.29
  • Hydroxyethyl vs. This difference may increase aqueous solubility and influence receptor binding in biological systems .
  • Hydroxyethyl vs. Nitro (): The nitro group in N-benzyl-4-nitrobenzenesulfonamide is strongly electron-withdrawing, which reduces electron density on the benzene ring compared to the electron-donating hydroxyethyl group. This alters reactivity in electrophilic substitution reactions and may affect stability in acidic/basic conditions .
  • Hydroxyethyl vs.

Modifications on the Sulfonamide Nitrogen

Table 2: Nitrogen-Bound Group Comparison
Compound Name Group Attached to Sulfonamide Nitrogen Key Features Evidence ID
This compound Benzyl Aromatic, lipophilic
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide Oxadiazole-containing ethyl chain Heterocyclic (oxadiazole), chlorobenzyl
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azide-functionalized alkyl chain High reactivity (azides)
  • Benzyl vs. Such modifications are common in medicinal chemistry to optimize pharmacokinetics .
  • Benzyl vs. Azide-Alkyl Chain (): The azide groups in N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide enable "click chemistry" applications, contrasting with the inert benzyl group in the target compound. Azides also pose explosion risks, limiting practical use .

Stereochemical and Isomeric Considerations

  • Stereoisomerism (): N-benzyl-N-[4-[(1R)-1-hydroxyethyl]phenyl]methanesulfonamide (CAS: 187831-15-8) is the R-configuration stereoisomer of the target compound. Stereochemistry can drastically alter biological activity; for example, the S-configuration may exhibit higher affinity for chiral enzyme active sites .
  • Methanesulfonamide vs.

Biological Activity

N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide, a compound with the molecular formula C15_{15}H17_{17}NO3_3S and a molecular weight of 291.36 g/mol, has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an enzyme inhibitor. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

  • A benzyl group which enhances hydrophobic interactions.
  • A hydroxyethyl group that contributes to hydrogen bonding capabilities.
  • A sulfonamide moiety , known for its ability to interact with various biological targets.

This combination of functional groups allows the compound to exhibit unique reactivity and biological activity, particularly in enzyme inhibition.

Biological Activity

This compound has been shown to inhibit key enzymes such as:

  • Carbonic Anhydrase : This enzyme plays a crucial role in maintaining acid-base balance and facilitating gas exchange in tissues. Inhibition can disrupt these processes, potentially leading to therapeutic effects in conditions like glaucoma and certain types of edema.
  • Dihydropteroate Synthetase : An essential enzyme in folate biosynthesis, inhibition of this enzyme can have antibacterial effects, making the compound a candidate for developing new antibiotics.

The compound acts primarily through competitive inhibition , where it binds to the active site of enzymes, preventing substrate access. This mechanism is significant in drug design, particularly for conditions requiring modulation of metabolic pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited carbonic anhydrase with an IC50_{50} value in the micromolar range, indicating its potential use in treating diseases associated with this enzyme's dysfunction .
    • Another research highlighted its antibacterial properties through inhibition of dihydropteroate synthetase, showcasing its potential as a lead compound for antibiotic development .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies suggest that modifications to the benzyl or hydroxyethyl groups can significantly affect the inhibitory potency against targeted enzymes. For example, substituting different functional groups on the benzyl moiety resulted in varied enzyme inhibition profiles .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to structurally similar compounds:

Compound NameEnzyme TargetIC50_{50} (μM)Notes
This compoundCarbonic Anhydrase5.2Competitive inhibitor
N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamideDihydropteroate Synthetase3.8Stronger antibacterial activity
SulfanilamideVarious sulfonamide targets10.0Established antibiotic

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